molecular formula C17H17FN2O B4239283 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide

Cat. No. B4239283
M. Wt: 284.33 g/mol
InChI Key: JVEZXXUSPXUBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide, also known as F 13640, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of F 13640 involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical dopamine pathways, which are involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, F 13640 is believed to modulate the release of dopamine in these pathways, leading to a normalization of dopamine signaling and a reduction in addictive behaviors.
Biochemical and Physiological Effects:
F 13640 has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior, as well as an improvement in cognitive function and motor activity in animal models of Parkinson's disease. F 13640 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of F 13640 for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling in the brain. However, one limitation of F 13640 is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses for effective modulation of dopamine signaling.

Future Directions

There are several potential future directions for the research on F 13640. These include further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and the development of more potent and selective dopamine D3 receptor antagonists. Additionally, the use of F 13640 in combination with other drugs or behavioral therapies may provide a more effective treatment for addiction and other psychiatric disorders.

Scientific Research Applications

F 13640 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, F 13640 has been shown to have potent and selective binding affinity for the dopamine D3 receptor, which is believed to play a key role in the regulation of reward and motivation pathways in the brain. F 13640 has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and low toxicity.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-7-3-4-8-16(15)19-17(21)12-20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEZXXUSPXUBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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